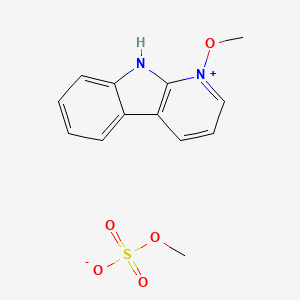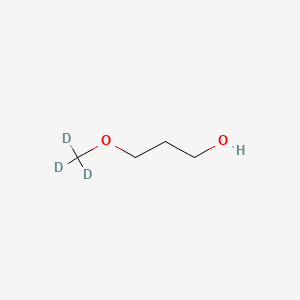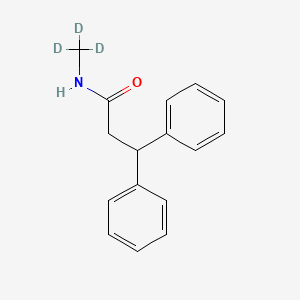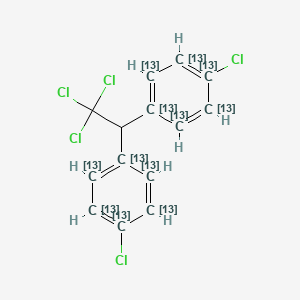
Hydroflumethiazide-13CD2
Descripción general
Descripción
Hidroflumetiazida-13C-d2 es un compuesto marcado utilizado principalmente en la investigación científica. Es una versión deuterada y marcada con carbono-13 de la hidroflumetiazida, un diurético tiazídico. El marcaje con isótopos estables como el deuterio y el carbono-13 lo convierte en un estándar interno particularmente útil en la espectrometría de masas para la cuantificación de hidroflumetiazida .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de hidroflumetiazida-13C-d2 implica la incorporación de deuterio y carbono-13 en la molécula de hidroflumetiazida. Este proceso generalmente incluye:
Deuteración: La introducción de átomos de deuterio en la molécula, a menudo lograda mediante reacciones de intercambio catalítico.
Marcado con carbono-13: La incorporación de carbono-13, que se puede realizar utilizando precursores marcados con carbono-13 en la vía de síntesis
Métodos de producción industrial: La producción industrial de hidroflumetiazida-13C-d2 sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra medidas estrictas de control de calidad para garantizar la pureza y el enriquecimiento isotópico del producto final .
Análisis De Reacciones Químicas
Hidroflumetiazida-13C-d2, al igual que su contraparte no marcada, se somete a diversas reacciones químicas:
Oxidación: Puede oxidarse en condiciones específicas, lo que lleva a la formación de sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertirlo de nuevo en su forma de tiazida madre.
Sustitución: Puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo sulfonamida
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Nucleófilos: Amoniaco, aminas primarias
Productos principales:
Sulfoxidos y sulfonas: De la oxidación.
Tiazida madre: De la reducción.
Derivados sustituidos: De la sustitución nucleófila
Aplicaciones Científicas De Investigación
Hidroflumetiazida-13C-d2 se utiliza ampliamente en la investigación científica, incluyendo:
Química: Como estándar interno en la espectrometría de masas para la cuantificación precisa de hidroflumetiazida.
Biología: En estudios metabólicos para rastrear la distribución y descomposición de la hidroflumetiazida en sistemas biológicos.
Medicina: En estudios farmacocinéticos para comprender la absorción, distribución, metabolismo y excreción de la hidroflumetiazida.
Industria: En los procesos de control de calidad para garantizar la consistencia y la pureza de las formulaciones de hidroflumetiazida
Mecanismo De Acción
Hidroflumetiazida-13C-d2, como la hidroflumetiazida, actúa como un diurético tiazídico. Inhibe el cotransportador de sodio-cloruro (SLC12A3) en el túbulo contorneado distal de la nefrona. Esta inhibición reduce la reabsorción de sodio, lo que lleva a una mayor excreción de sodio y agua, lo que reduce la presión arterial .
Dianas moleculares y vías:
Cotransportador de sodio-cloruro (SLC12A3): Objetivo principal.
Túbulo contorneado distal: Lugar de acción en la nefrona.
Comparación Con Compuestos Similares
Hidroflumetiazida-13C-d2 es única debido a su marcaje isotópico, lo que la convierte en una herramienta particularmente útil en aplicaciones de investigación. Los compuestos similares incluyen:
Hidroclorotiazida-13C-d2: Otro diurético tiazídico marcado utilizado para fines similares.
Clorotiaazida-13C-d2: Una versión marcada de clorotiazida, utilizada en contextos de investigación similares
Singularidad:
Marcado isotópico: Proporciona una ventaja distinta en los estudios de rastreo y cuantificación.
Especificidad: Alta especificidad para el cotransportador de sodio-cloruro, lo que la convierte en una herramienta valiosa en los estudios farmacocinéticos y farmacodinámicos
Propiedades
IUPAC Name |
3,3-dideuterio-1,1-dioxo-6-(trifluoromethyl)-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)/i3+1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDGGSIALPNSEE-QFNKQLDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]1(NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675923 | |
| Record name | 1,1-Dioxo-6-(trifluoromethyl)(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189877-11-9 | |
| Record name | 1,1-Dioxo-6-(trifluoromethyl)(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-2-methyl-4-oxo-4,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B564863.png)




![1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3](/img/structure/B564872.png)


![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)
![4-[(2-Vinyl]-1-enthyne)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B564883.png)

